N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide
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Overview
Description
N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide is a complex organic compound that features a unique structure combining an indole ring, a thioether linkage, and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide typically involves multiple steps:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thioether Formation: The indole derivative is then reacted with a thiol compound, such as 2-amino-2-oxoethyl thiol, under basic conditions to form the thioether linkage.
Amidation: The final step involves the reaction of the thioether-indole derivative with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The indole ring can interact with aromatic residues in proteins, while the thioether linkage and benzamide moiety can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide
- N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide
- N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-bromobenzamide
Uniqueness
N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide is unique due to the presence of the chlorine atom on the benzamide moiety, which can influence its reactivity and interaction with biological targets. The combination of the indole ring, thioether linkage, and chlorobenzamide moiety provides a distinct structural framework that can be exploited for various applications in research and industry.
Biological Activity
N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, therapeutic applications, and comparative studies with similar compounds.
Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process:
- Starting Materials : The synthesis begins with 4-chlorobenzoic acid and indole derivatives.
- Formation of Intermediate : The indole derivative is functionalized with a thioether group through nucleophilic substitution.
- Coupling Reaction : The functionalized indole is coupled with the benzamide derivative using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
- Purification : The final product is purified using techniques such as column chromatography to achieve high purity.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Molecular Targets : The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
- Signaling Pathways : By interacting with these targets, the compound can influence several signaling pathways, potentially activating apoptosis in cancer cells or inhibiting inflammatory responses in immune cells.
Therapeutic Applications
This compound has been investigated for several therapeutic applications:
- Anticancer Activity : Due to its structural similarity to known anticancer agents, this compound is being explored for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Comparative Studies
In comparative studies, this compound has been evaluated alongside other indole and benzamide derivatives:
Compound Name | Structure | Activity | EC50 (µM) |
---|---|---|---|
Indomethacin | Indomethacin | Anti-inflammatory | 0.5 |
5-Fluoroindole | 5-Fluoroindole | Anticancer | 10 |
N-(2-(3-(Thioether-Indole))-Ethyl)-4-Chlorobenzamide | - | Potentially anticancer and anti-inflammatory | TBD |
The unique combination of the indole core and benzamide group in this compound provides distinct properties that may enhance its efficacy compared to traditional drugs like indomethacin and other indole derivatives.
Case Studies
Recent studies have highlighted the biological activity of similar compounds that serve as analogs:
- Study on β-cell Protection : A related compound demonstrated significant β-cell protective activity against endoplasmic reticulum (ER) stress, achieving maximal activity at 97% with an EC50 value of approximately 6 µM. This suggests that modifications to the benzamide structure can enhance therapeutic efficacy against diabetes-related complications .
- Kinase Inhibition Studies : Research involving 4-chloro-benzamides revealed moderate to high potency as RET kinase inhibitors, indicating that structural modifications can lead to promising lead compounds for cancer therapy .
Properties
IUPAC Name |
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-14-7-5-13(6-8-14)19(25)22-9-10-23-11-17(26-12-18(21)24)15-3-1-2-4-16(15)23/h1-8,11H,9-10,12H2,(H2,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFSMMNSWQNNSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)Cl)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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